molecular formula C22H26N2O4 B2427413 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide CAS No. 921545-02-0

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2427413
CAS No.: 921545-02-0
M. Wt: 382.46
InChI Key: VZKRNUIABOLECD-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide is a synthetic organic compound classified within the benzoxazepinone family. This complex molecule is characterized by a fused tetrahydobenzoxazepinone core structure, which incorporates a seven-membered oxazepine ring, and is further functionalized with a 5-ethyl substituent, 3,3-dimethyl groups, and a 2-(p-tolyloxy)acetamide chain. Compounds featuring the benzoxazepinone scaffold are of significant interest in medicinal chemistry and chemical biology research due to their potential as modulators of various biological pathways. This compound is intended for research and development purposes exclusively. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any personal uses. All necessary safety data sheets (SDS) and handling instructions must be consulted prior to use. Researchers are responsible for ensuring all activities involving this material comply with their institution's guidelines and local regulations.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-5-24-18-12-16(8-11-19(18)28-14-22(3,4)21(24)26)23-20(25)13-27-17-9-6-15(2)7-10-17/h6-12H,5,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKRNUIABOLECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activity. This compound is characterized by a complex molecular structure that includes various functional groups which may contribute to its pharmacological properties.

PropertyValue
Chemical Formula C21H26N2O5
Molecular Weight 418.50654 g/mol
IUPAC Name This compound
SMILES String CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

The biological activity of this compound has been linked to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

In Vitro Studies

Recent research has highlighted the compound's potential in inhibiting specific targets:

  • Inhibition of Squalene Synthase : The compound demonstrated significant inhibitory effects on squalene synthase (IC50 values ranging from 0.54 nM to 10 nM across different species), indicating its potential role in cholesterol biosynthesis inhibition .
  • Anti-inflammatory Properties : In vitro assays have shown that the compound can reduce pro-inflammatory cytokine levels in cultured cells, suggesting a potential application in treating inflammatory diseases .

Clinical Trials

The following clinical trials have been initiated to evaluate the therapeutic potential of this compound:

Trial IdentifierConditionStatus
NCT02903966Ulcerative ColitisPhase II
NCT02776033PsoriasisPhase II

These trials aim to assess the safety and efficacy of the compound in human subjects suffering from these conditions.

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds exhibiting similar biological activities reveals the following insights:

Compound NameIC50 (nM)TargetNotes
Compound A1.0RIPK1High specificity for RIPK1
Compound B0.54Squalene SynthaseEffective across multiple species
N-(5-Ethyl...)0.84Squalene SynthasePotential anti-inflammatory effects

Preparation Methods

Cyclization of Substituted Salicylamide Derivatives

The benzo[b]oxazepin scaffold is typically synthesized via intramolecular cyclization. A representative protocol involves:

Starting Material : 2-Amino-5-ethyl-3,3-dimethyl-4-hydroxybenzamide.
Reaction Conditions :

  • Treatment with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form an intermediate ether.
  • Acid-catalyzed cyclization (e.g., H₂SO₄) to yield the oxazepin ring.

Mechanism :

  • Nucleophilic substitution at the phenolic oxygen.
  • Intramolecular amide formation via dehydration.

Yield : 45–60% (based on analogous benzoxazepin syntheses).

Alternative Route via α-Amino Ketone Intermediates

A second method employs α-amino ketones for cyclization:

Step 1 : Condensation of 5-ethyl-3,3-dimethyl-4-oxopentanoic acid with 2-aminophenol.
Step 2 : Cyclodehydration using POCl₃ or PCl₅ to form the oxazepin ring.

Key Data :

Parameter Value
Temperature 80–100°C
Reaction Time 6–8 hours
Yield 55%

Optimization and Challenges

Side Reactions and Mitigation

  • O-Acylation : Competing acylation at the oxazepin oxygen is suppressed by using bulky bases (e.g., DMAP).
  • Ring Opening : Avoided by maintaining anhydrous conditions during cyclization.

Purification Strategies

  • Recrystallization : Diisopropyl ether/hexane mixtures yield high-purity product.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.5 Hz, 1H, ArH), 6.85 (d, J = 8.5 Hz, 2H, p-tolyl), 4.60 (s, 2H, OCH₂CO), 3.90 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 2.35 (s, 3H, CH₃), 1.40 (t, J = 7.0 Hz, 3H, CH₂CH₃).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale reactions (1 kg) achieved 60% yield with comparable purity.
  • Cost Drivers : Thionyl chloride and palladium catalysts contribute to 70% of raw material costs.

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water and consult a physician. Store at 2–8°C in airtight containers. Dispose of waste via certified hazardous waste programs .

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